
Dimethyl trans-4-oxocyclopentane-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl trans-4-oxocyclopentane-1,2-dicarboxylate is an organic compound with the molecular formula C₉H₁₂O₅. It is a derivative of cyclopentane, featuring two ester groups and a ketone group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl trans-4-oxocyclopentane-1,2-dicarboxylate can be synthesized through several methods. One common route involves the reaction of cyclopentanone with dimethyl oxalate in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl trans-4-oxocyclopentane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under acidic or basic conditions.
Major Products
Oxidation: Produces trans-4-oxocyclopentane-1,2-dicarboxylic acid.
Reduction: Yields dimethyl trans-4-hydroxycyclopentane-1,2-dicarboxylate.
Substitution: Forms various substituted esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl trans-4-oxocyclopentane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of dimethyl trans-4-oxocyclopentane-1,2-dicarboxylate depends on the specific reaction or application. In general, the compound’s reactivity is influenced by the presence of the ketone and ester groups, which can participate in various chemical transformations. The molecular targets and pathways involved are specific to the context in which the compound is used, such as enzyme inhibition in biological systems or catalytic processes in industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl 4-oxocyclopentane-1,2-dicarboxylate: A stereoisomer with different spatial arrangement of substituents.
Dimethyl 4-hydroxycyclopentane-1,2-dicarboxylate: A reduced form with a hydroxyl group instead of a ketone.
Dimethyl 4-aminocyclopentane-1,2-dicarboxylate: A substituted derivative with an amino group.
Uniqueness
Dimethyl trans-4-oxocyclopentane-1,2-dicarboxylate is unique due to its trans configuration, which can influence its reactivity and interactions with other molecules. This configuration can lead to different physical and chemical properties compared to its cis isomer or other derivatives.
Propiedades
Fórmula molecular |
C18H24O10 |
|---|---|
Peso molecular |
400.4 g/mol |
Nombre IUPAC |
dimethyl 4-oxocyclopentane-1,2-dicarboxylate |
InChI |
InChI=1S/2C9H12O5/c2*1-13-8(11)6-3-5(10)4-7(6)9(12)14-2/h2*6-7H,3-4H2,1-2H3 |
Clave InChI |
ZDCFBEGGPCRVHV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CC(=O)CC1C(=O)OC.COC(=O)C1CC(=O)CC1C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 3-[2-[2-[3-[bis[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]amino]-3-oxopropoxy]ethoxy]ethoxy]propanoate](/img/structure/B13710841.png)

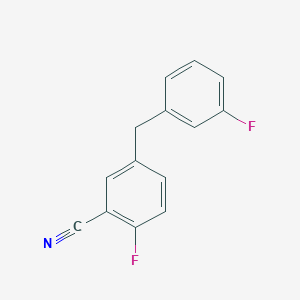


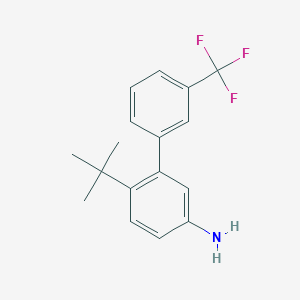
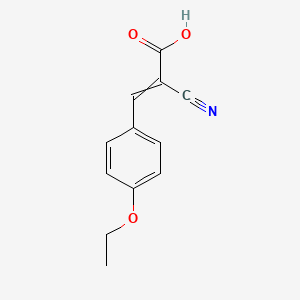
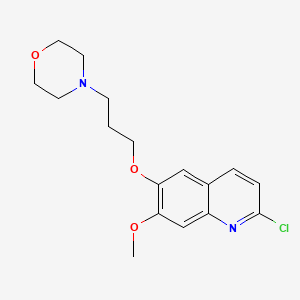
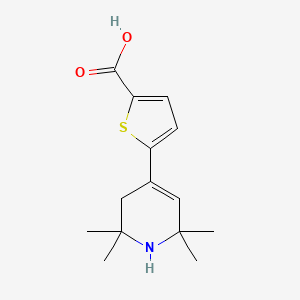
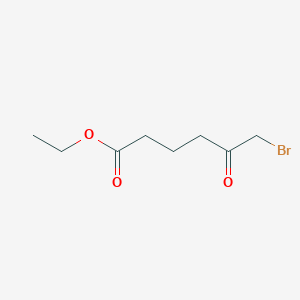
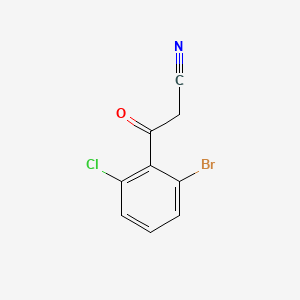

![4-({2-[(N-{[(Adamantan-2-yl)oxy]carbonyl}-alpha-methyltryptophyl)amino]-1-phenylethyl}amino)-4-oxobutanoic acid](/img/structure/B13710918.png)
![tert-Butyl (S)-3-[2-(Hydroxymethyl)-1-pyrrolidinyl]propanoate](/img/structure/B13710931.png)
